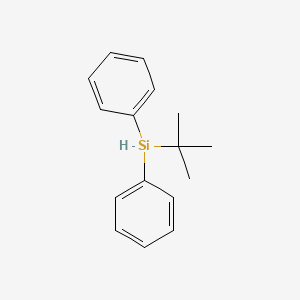
tert-Butyl(diphenyl)silan
Übersicht
Beschreibung
Tert-Butyl(diphenyl)silane, also known as tert-Butyldiphenylchlorosilane or TBDPSCl, is a chemical compound with the molecular formula C16H19ClSi . It is a silylating reagent used to protect alcohols and in the preparation of silyl ethers . It plays a major role as a raw material and a precursor in organic synthesis and pharmaceuticals .
Synthesis Analysis
Tert-Butylchlorodiphenylsilane (2), prepared from dichlorodiphenylsilane (1) and tert-butyllithium, was chosen as an adequate precursor for the convenient synthesis of the all-C- (3), methoxy- (4), and amino-functionalized (5) silanes .Molecular Structure Analysis
The molecular structures of the phenyl (3), methoxy (4), and amino derivatives (5) were elucidated by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Tert-Butyl(diphenyl)silane is used to replace the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates . Then, other groups of the intermediate are carrying out some reactions . After the reaction, through hydrolysis reaction, the silane group is removed to regenerate the group originally protected by silyl, and some specific compounds are synthesized .Physical And Chemical Properties Analysis
Tert-Butyl(diphenyl)silane is a liquid with a density of 1.057 g/mL at 25 °C . It has a boiling point of 334.4±11.0 °C at 760 mmHg . The molecular weight of the compound is 274.861 .Wissenschaftliche Forschungsanwendungen
Silylierung von Alkoholen
tert-Butyl(diphenyl)silan: wird häufig als Silylierungsmittel zum Schutz von Alkoholen während der organischen Synthese verwendet . Der Schutz von Hydroxylgruppen ist ein entscheidender Schritt bei der Konstruktion komplexer Moleküle, da er unerwünschte Reaktionen verhindert und anschließende synthetische Transformationen erleichtert.
Herstellung von Silylethern
Diese Verbindung spielt eine bedeutende Rolle bei der Herstellung von Silylethern . Silylether dienen als Schutzgruppen für Alkohole und Phenole und bieten sterische Hinderung und Widerstand gegen Hydrolyse, was für mehrstufige synthetische Routen unerlässlich ist.
Rohstoff in der organischen Synthese
Als Rohstoff trägt This compound zur Synthese verschiedener organischer Verbindungen bei . Seine Reaktivität ermöglicht die Einführung der tert-Butyldiphenylsilylgruppe in organische Moleküle und unterstützt so die Entwicklung neuer chemischer Einheiten.
Vorläufer in der Pharmazie
Die Verbindung ist ein Vorläufer in der pharmazeutischen Industrie, wo sie zur Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet wird . Ihre Stabilität und Reaktivität machen sie geeignet für die Konstruktion komplexer Arzneimittelmoleküle.
Synthese von Interphenylenphenyloxazolen
This compound: wird zur Synthese von Interphenylenphenyloxazolen verwendet . Diese Verbindungen haben aufgrund ihrer biologischen Aktivität potenzielle Anwendungen bei der Behandlung von Kreislaufstörungen, Angina pectoris und Schlaganfall.
Forschung zu Kreislaufstörungen
Die Derivate der Verbindung werden auf ihre therapeutische Wirkung auf Kreislaufstörungen untersucht . Durch Modifizierung der chemischen Struktur zielen Forscher darauf ab, die Wirksamkeit zu verbessern und die Nebenwirkungen dieser potenziellen Medikamente zu reduzieren.
Angina pectoris und Schlaganfallbehandlung
Im Bereich der Kardiologie werden derzeit Behandlungen für Angina pectoris und Schlaganfall mit Derivaten von This compound entwickelt . Das Ziel ist es, Medikamente zu entwickeln, die Symptome lindern und die Patientenergebnisse verbessern können.
Chemische Synthese-Ausbildung
Schließlich wird This compound in Bildungseinrichtungen verwendet, um fortgeschrittene chemische Synthesetechniken zu vermitteln . Seine Verwendung in verschiedenen Reaktionen bietet den Schülern praktische Erfahrungen in der organischen Chemie und Pharmazeutischen Wissenschaft.
Wirkmechanismus
Target of Action
tert-Butyl(diphenyl)silane, also known as C16H20Si, is primarily used as a silylating reagent . Its primary targets are active hydrogen in silane-based compounds such as those in hydroxyl, carboxyl, and amino groups .
Mode of Action
The compound interacts with its targets by replacing the active hydrogen to form stable intermediates . This process is known as silylation . The increased stability of the tert-Butyl(diphenyl)silane group towards acidic conditions and nucleophilic species is due to the extra steric bulk of the groups surrounding the silicon atom .
Biochemical Pathways
tert-Butyl(diphenyl)silane is used in the protection of alcohols and the preparation of silyl ethers . It plays a crucial role in the synthesis of various compounds. For instance, it can be used to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline .
Pharmacokinetics
It’s known that the compound is practically insoluble in water but soluble in non-protic solvents, such as aliphatic or aromatic (chlorinated) hydrocarbons . These solubility properties can influence its distribution and elimination in the body, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of tert-Butyl(diphenyl)silane’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of 1,1-di-tert-butyl-N-phenylsilanamine, the compound contributes to the formation of a new silanamine molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl(diphenyl)silane. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture. Additionally, its stability might be influenced by storage conditions, such as temperature and exposure to light .
Safety and Hazards
Zukünftige Richtungen
The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . This suggests that there is potential for further development and application of tert-Butyl(diphenyl)silane in the field of organic synthesis.
Relevant Papers Several papers have been published on the topic of tert-Butyl(diphenyl)silane. For instance, a paper titled “Functional Group Variation in tert-Butyldiphenylsilanes (TBDPS): Syntheses, Reactivities, and Effects on the Intermolecular Interaction Pattern in the Molecular Crystalline State” discusses the preparation of tert-butyldiphenylsilanes differing in one functional group . Another paper titled “[叔丁基(二苯基)甲硅烷基]三氟甲磺酸盐作为高压金属锂电池的有效添加剂” discusses the use of tert-Butyl(diphenyl)silane as an effective additive for high-pressure metal lithium batteries .
Biochemische Analyse
Biochemical Properties
tert-Butyl(diphenyl)silane plays a significant role in biochemical reactions, particularly in the protection of alcohol groups. It interacts with enzymes and proteins involved in these reactions, forming stable silyl ethers. The compound’s interaction with alcohol dehydrogenases and other related enzymes ensures the selective protection of hydroxyl groups, preventing unwanted side reactions .
Cellular Effects
tert-Butyl(diphenyl)silane influences various cellular processes by modifying the activity of enzymes and proteins. It affects cell signaling pathways by protecting hydroxyl groups, which can alter the phosphorylation status of proteins involved in signaling cascades. This compound also impacts gene expression by stabilizing specific biomolecules, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of tert-Butyl(diphenyl)silane involves the formation of silyl ethers through the interaction with hydroxyl groups. This interaction inhibits the activity of enzymes that would otherwise modify these groups, thereby protecting the integrity of the target molecules. The compound’s ability to form stable bonds with hydroxyl groups is crucial for its role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl(diphenyl)silane are observed over time, with its stability and degradation being key factors. The compound remains stable under standard conditions, ensuring consistent protection of hydroxyl groups. Long-term studies have shown that tert-Butyl(diphenyl)silane maintains its protective effects on cellular function, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of tert-Butyl(diphenyl)silane vary with different dosages in animal models. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and enzyme activity. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
tert-Butyl(diphenyl)silane is involved in metabolic pathways that include the protection of hydroxyl groups. It interacts with enzymes such as alcohol dehydrogenases, preventing the modification of hydroxyl groups and ensuring the stability of target molecules. This interaction affects metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, tert-Butyl(diphenyl)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its effective function. The compound’s distribution is crucial for its role in protecting hydroxyl groups in various biochemical reactions .
Subcellular Localization
tert-Butyl(diphenyl)silane is localized in specific subcellular compartments, where it exerts its protective effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the endoplasmic reticulum and mitochondria. This localization is essential for its activity, ensuring the selective protection of hydroxyl groups in these compartments .
Eigenschaften
IUPAC Name |
tert-butyl(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORJPDWMOIOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of dibenzyldimethylsilane deviate from an ideal tetrahedral geometry?
A1: The silicon atom in dibenzyldimethylsilane exhibits a distorted tetrahedral geometry. [] The Si—C bonds with the benzylic carbons are slightly longer [1.884 (1) and 1.883 (1) Å] than the Si—C bonds with the methyl groups [1.856 (1) and 1.853 (1) Å]. Furthermore, the Cbenzyl—Si—Cbenzyl bond angle is reduced to 107.60 (6)°, deviating from the ideal tetrahedral angle by 1.9°. These distortions are attributed to Bent's rule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



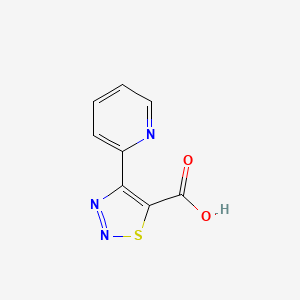
![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)
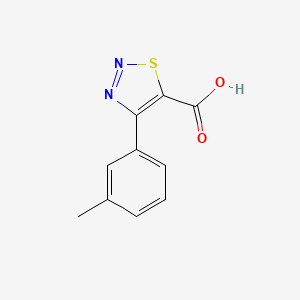
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
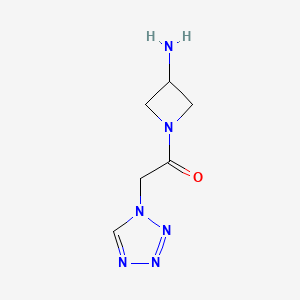
![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)
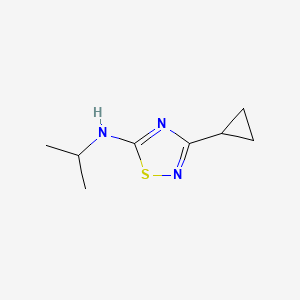
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)
![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466495.png)
![7-Oxa-11-azaspiro[5.6]dodecane](/img/structure/B1466496.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)